2,6-Dibromo-4-fluorobenzo[d]thiazole
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Overview
Description
Synthesis Analysis
A series of novel cholinesterase inhibitors based on 2-substituted 6-fluorobenzo[d]thiazole were synthesized and characterized by IR, (1)H, (13)C and (19)F NMR spectroscopy and HRMS .Molecular Structure Analysis
The structure of 2,6-Dibromo-4-fluorobenzo[d]thiazole consists of a benzothiazole ring with two bromine atoms and one fluorine atom attached to it .Chemical Reactions Analysis
The formation pathways of 2,3,7,8-substituted PBDD/Fs and 2,4,6,8-TBDF were also proposed. 2,4,6,8-TBDF is generated in the C-C coupling reactions of some radical intermediates from the debromination of 2,4,6-TBP .Scientific Research Applications
Radiographic Contrast Agents
Research into the synthesis of fluoro-bromo derivatives of benzoic acid, including 3,5-dibromo-4-fluorobenzoic acid, has indicated potential applications as radiographic opaques. These compounds demonstrated opaque properties equal or superior to tetraiodophenolphthalein in radiographic tests on mice, suggesting their value for further exploration in medical imaging applications (Sprague, Cwalina, & Jenkins, 1953).
Fluorescent Sensing
Thiazole-based conjugated polymers, synthesized from reactions involving dibromo-methylbenzo[d]thiazole, have been developed for the direct and visual detection of heavy metals like Hg2+ and Ag+. These polymers exhibit strong green fluorescence and 'turn-off' fluorescent quenching responses toward these cations, potentially serving as colorimetric sensors for environmental monitoring and chemical analysis (Li, Meng, Wang, Zhu, & Cheng, 2015).
Drug Discovery Synthons
1,3-Dibromo-1,1-difluoro-2-propanone has been identified as a useful synthon for chemoselectively preparing 4-bromodifluoromethyl thiazoles. This new synthon facilitates the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring, showcasing its utility in drug discovery and radiopharmaceutical development (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).
Anticancer Activity
Fluorine-substituted benzo[b]pyran derivatives have been synthesized and evaluated for their anti-lung cancer activity. These compounds show promising anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine, highlighting the therapeutic potential of fluorine-containing compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Electrochromic Materials
Thiazolothiazole fluorophores have been synthesized, displaying strong blue fluorescence and high quantum yields. These materials exhibit distinctive and reversible electrochromic properties, transitioning from yellow to dark blue at low reduction potentials. Such attributes make them suitable for applications in multifunctional optoelectronic devices, electron transfer sensing, and photochemical applications (Woodward, Kolesar, Hall, Saleh, Jones, & Walter, 2017).
Mechanism of Action
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Properties
IUPAC Name |
2,6-dibromo-4-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCDJILEBWTXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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